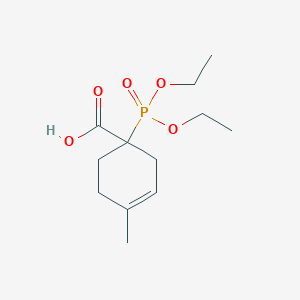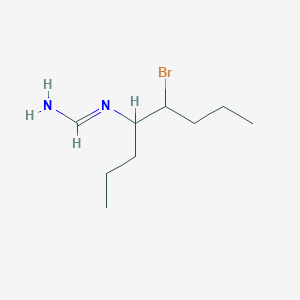
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione is a macrocyclic compound that features a unique structure with two sulfur atoms and two nitrogen atoms within a 16-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dithia-5,13-diazacyclohexadecane-4,14-dione typically involves the use of selectively protected derivatives. For example, tert-butoxycarbonyl protected derivatives can be used to facilitate the efficient synthesis of linked heteroditopic macrocyclic systems . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium complexes to promote the formation of the macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents such as acetonitrile or tetrahydrofuran and may require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines. Substitution reactions can result in the formation of various alkylated or arylated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione has several scientific research applications, including:
Coordination Chemistry: The compound can form complexes with various metal ions, making it useful in the study of coordination chemistry and the development of new materials.
Catalysis: The compound’s ability to form stable complexes with metal ions makes it a potential candidate for use as a catalyst in various chemical reactions.
Biological Studies: The compound’s unique structure and reactivity make it of interest in biological studies, particularly in the investigation of enzyme mimetics and drug design.
Wirkmechanismus
The mechanism of action of 1,9-dithia-5,13-diazacyclohexadecane-4,14-dione involves its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the compound can coordinate with metal ions, leading to the formation of stable chelate complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dithia-4,11-diazacyclotetradecane: Another macrocyclic compound with a similar structure but a smaller ring size.
1,4,8,11-Tetraazacyclotetradecane: A macrocyclic compound with four nitrogen atoms and no sulfur atoms.
2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane: A macrocyclic compound with a different combination of donor atoms.
Uniqueness
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione is unique due to its specific combination of nitrogen and sulfur atoms within a 16-membered ring. This unique structure allows it to form stable complexes with a wide range of metal ions, making it particularly useful in coordination chemistry and catalysis .
Eigenschaften
| 90805-43-9 | |
Molekularformel |
C12H22N2O2S2 |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
1,9-dithia-5,13-diazacyclohexadecane-4,14-dione |
InChI |
InChI=1S/C12H22N2O2S2/c15-11-3-9-18-10-4-12(16)14-6-2-8-17-7-1-5-13-11/h1-10H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
VZOZKEGYACUCGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)CCSCCC(=O)NCCCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


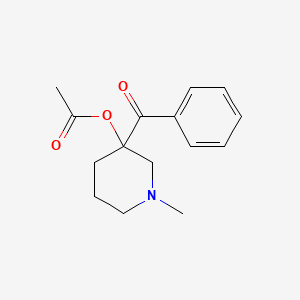
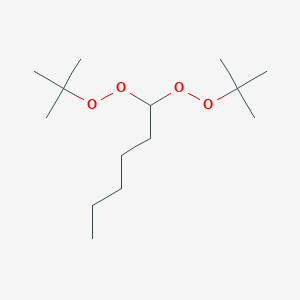
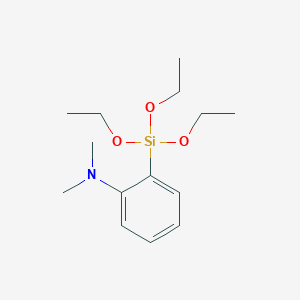
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)

![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
